Oxindole Scaffold Drives Selective Anti-Malarial Kinase Inhibition
The oxindole scaffold, of which 1-Phenyloxindole is a key progenitor, confers selective inhibition of the malarial cyclin-dependent kinase Pfmrk over human CDK1. This selectivity is a direct consequence of the unique active site interactions enabled by the oxindole core. In a high-throughput screen, oxindole-based compounds demonstrated an IC50 of 1.5 µM against Pfmrk, with low cross-reactivity against PfPK5 and human CDK1 [1]. This selectivity is not observed with many broad-spectrum CDK inhibitors, highlighting the scaffold's specific utility.
| Evidence Dimension | IC50 for Pfmrk (malarial CDK) |
|---|---|
| Target Compound Data | 1.5 µM (for oxindole-based compounds) |
| Comparator Or Baseline | Broad-spectrum CDK inhibitors (e.g., flavopiridol, olomoucine) fail to inhibit Pfmrk |
| Quantified Difference | Not quantifiable as a direct ratio, but the observation is qualitative: broad-spectrum inhibitors show no activity, while oxindoles show potent and selective inhibition. |
| Conditions | In vitro enzymatic assay against recombinant Pfmrk kinase. |
Why This Matters
This evidence demonstrates that the oxindole scaffold, which can be further derivatized from 1-Phenyloxindole, provides a unique entry point for developing selective anti-malarial agents, a property not generally found in other kinase inhibitor scaffolds.
- [1] Woodard, C. L., Li, Z., Kathcart, A. K., Terrell, J., Gerena, L., Lopez-Sanchez, M., ... & Waters, N. C. (2003). Oxindole-based compounds are selective inhibitors of Plasmodium falciparum cyclin dependent protein kinases. Journal of Medicinal Chemistry, 46(18), 3877-3882. View Source
